2-Methoxy-5-sulfamoylbenzamide

Übersicht

Beschreibung

2-Methoxy-5-sulfamoylbenzamide is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is known for its potential therapeutic applications, particularly in the field of medical research. This compound is a key fragment in various pharmacologically active agents, especially those with antiangiogenic and antitumor properties.

Vorbereitungsmethoden

The preparation of 2-Methoxy-5-sulfamoylbenzamide involves several synthetic routes. One common method includes the reaction of 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate in the presence of a solvent and a catalyst . The reaction is typically carried out at a temperature range of 45-60°C for 10-14 hours. After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove the activated carbon, catalyst, and by-products. The filtrate is then subjected to reduced-pressure concentration to obtain this compound .

Analyse Chemischer Reaktionen

2-Methoxy-5-sulfamoylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The molecular formula of 2-Methoxy-5-sulfamoylbenzamide is C₈H₁₀N₂O₄S, with a molecular weight of 230.24 g/mol. This compound acts primarily as a D2 dopamine receptor antagonist , influencing dopaminergic pathways that are critical in various neurological conditions. By inhibiting the activity of these receptors, it can modulate neurotransmitter signaling, which is beneficial in treating disorders like schizophrenia and bipolar disorder .

Pharmacological Uses

- Antipsychotic Treatment : Sulpiride is widely used as an antipsychotic agent due to its selective antagonism of D2 receptors. It has been shown to be effective in managing symptoms of schizophrenia and has potential applications in treating depression and anxiety disorders .

- Antiemetic Properties : The compound has demonstrated efficacy in preventing nausea and vomiting, making it relevant for patients undergoing chemotherapy or those with gastrointestinal disorders .

Analytical Chemistry

- Reference Material : this compound serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry. Its well-defined structure allows researchers to calibrate instruments accurately, ensuring the quality control of pharmaceuticals .

- Impurity Detection : It is often studied as an impurity in sulpiride formulations, where its detection is crucial for assessing the quality and safety of pharmaceutical products.

Biological Research

- Proteomics : The compound is utilized in proteomics research due to its ability to interact with specific proteins involved in dopamine signaling pathways. This application is significant for understanding the biochemical mechanisms underlying various neuropsychiatric disorders.

- Neuroscience Studies : Research involving this compound has focused on its effects on neurotransmitter systems, particularly regarding dopamine receptor signaling, which has implications for developing new therapeutic strategies for psychiatric conditions .

Case Studies and Research Findings

- Schizophrenia Treatment Efficacy : A study indicated that combining sulpiride with clozapine enhanced treatment efficacy in patients unresponsive to typical antipsychotics, demonstrating its critical role in complex treatment regimens .

- Gastrointestinal Effects : Research has shown that sulpiride influences gastrointestinal motility, which is particularly relevant for patients experiencing nausea due to other medical treatments .

- Thermo-acoustical Studies : Investigations into the molecular interactions of sulpiride have provided insights into its behavior under varying temperature conditions, contributing to a deeper understanding of its physical properties and potential applications .

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-sulfamoylbenzamide involves its interaction with dopamine receptors. It acts as a selective antagonist of central dopamine receptors, particularly D2, D3, and D4 receptors . At low doses, it preferentially blocks dopamine autoreceptors, increasing presynaptic synthesis and release of dopamine. At high doses, it blocks postsynaptic dopamine receptors, decreasing dopaminergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-5-sulfamoylbenzamide is similar to other substituted benzamides, such as levosulpiride. it is unique in its selective antagonism of dopamine receptors and its potential therapeutic applications . Similar compounds include:

Biologische Aktivität

2-Methoxy-5-sulfamoylbenzamide, also known as sulpiride, is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicine. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action of this compound involves its interaction with dopamine receptors, particularly the D2 subtype. It acts as an antagonist at these receptors, which plays a crucial role in its antiemetic and antipsychotic effects. The compound modulates neurotransmitter systems, particularly dopamine and serotonin pathways, influencing gastrointestinal motility and psychiatric conditions.

Key Mechanisms:

- Dopamine Receptor Antagonism : Inhibits dopamine D2 receptors, affecting various neurological functions and behaviors.

- Serotonin Receptor Interaction : Exhibits activity at serotonin receptors, contributing to its antiemetic properties.

Biological Activity

Research indicates that this compound has multiple biological activities:

- Antiemetic Effects : The compound is effective in preventing nausea and vomiting, making it useful in treating gastrointestinal disorders and side effects from chemotherapy.

- Psychiatric Applications : Its dopamine antagonism suggests potential use in treating schizophrenia and depression.

- Gastrointestinal Motility : Studies have shown that it can enhance or inhibit gastrointestinal movements depending on dosage and context.

Research Findings

Numerous studies have investigated the effects of this compound. Below are summarized findings from key research articles:

Case Study 1: Gastrointestinal Effects

In a study conducted on dogs anesthetized with pentobarbital sodium, intravenous administration of sulpiride resulted in varied effects on gastrointestinal motility. Dosages ranging from 0.05 to 10 mg/kg produced excitatory responses, indicating its potential as a stimulant for gastrointestinal disorders .

Case Study 2: Psychiatric Applications

Research has explored the efficacy of sulpiride in managing symptoms of schizophrenia. Its role as a dopamine antagonist has been linked to reducing psychotic symptoms, thus providing a therapeutic avenue for patients resistant to other treatments .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Sulpiride | Benzamide with sulfamoyl group | Primarily used as an antipsychotic agent |

| Metoclopramide | Similar benzamide structure | Used clinically as a stimulant for upper gastrointestinal motility |

| 5-Sulfamoyl-2-methoxybenzoic Acid | Contains methoxy and sulfamoyl groups | Precursor for various pharmaceuticals |

Eigenschaften

IUPAC Name |

2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKYLVJCMKDNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

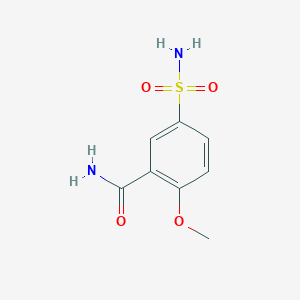

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52395-25-2 | |

| Record name | 2-Methoxy-5-sulfamoylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHOXY-5-SULFAMOYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZFR2SNF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.